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Compound of Interest

Compound Name: 5-Chloro-2-nitro-1h-imidazole

Cat. No.: B13147601

Get Quote

Executive Summary
5-Chloro-2-nitro-1H-imidazole (CAS 1823997-84-7) is a rare but chemically significant

derivative of the 2-nitroimidazole class (Azomycin family).[1] Unlike its widely used isomer 5-

chloro-1-methyl-4-nitroimidazole (a precursor to Azathioprine), this compound retains a free N-

H proton, conferring unique acid-base properties and tautomeric versatility.

Its core significance lies in two areas:

Hypoxia Selectivity: The 2-nitroimidazole scaffold has a higher single-electron reduction

potential (

) than 4- or 5-nitroimidazoles, making it a premium pharmacophore for hypoxia-activated
prodrugs (HAPs) and radiosensitizers.[1]

Synthetic Utility: The chlorine atom at the 5-position is activated by the adjacent nitro group

and imine nitrogen, serving as an excellent leaving group for Nucleophilic Aromatic

Substitution (

), allowing rapid library generation.[1]
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Chemical Identity & Structural Dynamics
Nomenclature and Identifiers

Parameter Detail

IUPAC Name 5-Chloro-2-nitro-1H-imidazole

Common Synonyms
4-Chloro-2-nitroimidazole (Tautomer); 2-Nitro-

4(5)-chloroimidazole

CAS Number 1823997-84-7

Molecular Formula

Molecular Weight 147.52 g/mol

SMILES C1=C(NC(=N1)[O-])Cl

The Tautomerism Factor
A critical characteristic of 5-Chloro-2-nitro-1H-imidazole is its annular prototropic

tautomerism.[1] In solution, the proton on the ring nitrogen oscillates between N1 and N3.

Because the nitro group is at position 2 (between the nitrogens), the 4-chloro and 5-chloro

positions are chemically equivalent in the time-averaged structure unless the nitrogen is

substituted (e.g., methylated).

Implication for Analysis: In

NMR, you will observe broadened signals for the ring proton or a coalesced average signal
depending on the solvent and temperature.

Annular Tautomerism Equilibrium

5-Chloro-2-nitro-1H-imidazole
(N1-H Form)

4-Chloro-2-nitro-1H-imidazole
(N3-H Form)

Fast Proton Transfer
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Figure 1: The dynamic equilibrium between the 5-chloro and 4-chloro tautomers driven by

proton migration.

Physicochemical Characteristics
The following data synthesizes experimental values from the 2-nitroimidazole class and

calculated predictions based on Hammett substituent constants (

).

Acid-Base Profile (pKa)
The 2-nitro group is strongly electron-withdrawing, significantly increasing the acidity of the N-H

proton compared to imidazole (pKa ~14.5). The addition of a chlorine atom further stabilizes

the conjugate base via inductive effects.[1]

Property Value (Approx.) Mechanistic Insight

pKa (Acidic) 6.5 – 7.2

The 2-nitro group (

) and 5-chloro group (

) synergistically withdraw

electron density, making the N-

H proton labile.[1] It is

significantly more acidic than

2-nitroimidazole (pKa ~8.7).[1]

pKa (Basic) < -2.0

Protonation of the imidazole

nitrogen is extremely difficult

due to the strong electron-

withdrawing nature of the nitro

group.[1]

Practical Implication: At physiological pH (7.4), this compound will exist as a mixture of neutral

and anionic (deprotonated) species.[1] This impacts membrane permeability; the neutral form

permeates, while the anion does not.

Solubility Profile
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Solvent Solubility Notes

Water (pH 2-5) Low (< 1 mg/mL)
Exists in neutral, lipophilic

form.[1]

Water (pH > 8) High (> 10 mg/mL)
Forms a water-soluble salt

(deprotonation of NH).[1]

DMSO / DMF High (> 50 mg/mL)
Preferred solvents for stock

solutions.[1]

Ethanol Moderate Temperature dependent.[1]

Lipophilicity (LogP)[1]
Predicted LogP: ~0.65[1]

Context: More lipophilic than 2-nitroimidazole (LogP ~ -0.[1]08) due to the chlorine atom.[1]

This suggests moderate passive permeability across biological membranes in its neutral

state.[1]

Thermal Stability
Melting Point:> 180°C (Decomposition).

Warning: Nitroimidazoles are potentially energetic.[1] Differential Scanning Calorimetry

(DSC) typically shows a sharp exotherm upon melting, indicating decomposition. Do not heat

open vessels above 200°C.

Spectral Characterization
UV-Vis Spectroscopy[7]

: 325 – 335 nm (in Methanol).[1]

Chromophore: The conjugated nitro-imidazole system.[1][2] The band undergoes a

bathochromic (red) shift in alkaline media due to the formation of the imidazole anion.[1]

Infrared (FT-IR)[1]
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Asymmetric Stretch: 1530 – 1550

(Strong).[1]

Symmetric Stretch: 1340 – 1360

(Strong).[1]

C-Cl Stretch: 700 – 800

.[1]

N-H Stretch: Broad band 3100 – 2800

(often obscured by H-bonding).[1]

Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-

is required to observe the N-H proton.[1]

Signal: A singlet at

7.5 – 7.8 ppm (C4-H).[1]

N-H Signal: Broad singlet > 13.0 ppm (exchangeable with

).[1]

Reactivity & Synthesis Workflow
The 5-chloro position is highly activated for Nucleophilic Aromatic Substitution (

).[1] This is the primary reaction used to derivatize this scaffold.[1]
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Pathway A: Nucleophilic Substitution (SNAr)

Pathway B: Nitro Reduction

5-Chloro-2-nitro-1H-imidazole

Meisenheimer Complex

+ Nucleophile
(Base catalyzed)

5-Chloro-2-aminoimidazole
(Unstable)

Reduction

Nucleophile (R-NH2, R-SH)

5-Substituted-2-nitroimidazole

- HCl

H2/Pd-C or Zn/AcOH

Click to download full resolution via product page

Figure 2: Primary reactivity pathways.[1] Pathway A is the standard route for drug development.

[1] Pathway B often leads to unstable amino-imidazoles which rapidly degrade.

Experimental Protocols
Protocol 6.1: Determination of pKa (Potentiometric)
Validated for nitroimidazole derivatives.

Preparation: Dissolve 2.0 mg of 5-Chloro-2-nitro-1H-imidazole in 10 mL of degassed water.

If insoluble, use a co-solvent system (Water:Methanol 80:20) and apply the Yasuda-

Shedlovsky extrapolation.[1]

Titrant: 0.01 M NaOH (standardized).

Procedure:

Perform titration under
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atmosphere at 25°C.

Record pH vs. Volume of NaOH added.[1]

The inflection point represents the neutralization of the N-H proton.[1]

Calculation: Use the Henderson-Hasselbalch equation. The half-equivalence point pH

corresponds to the pKa (corrected for co-solvent if used).[1]

Protocol 6.2: HPLC Purity & Stability Assay
Standard method for impurity profiling.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile.[1]

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 325 nm (specific for nitroimidazole) and 254 nm.[1]

Retention Time: Expect elution earlier than non-polar impurities due to the polar nitro group,

but later than 2-nitroimidazole due to the chloro-substituent.[1]

References
PubChem. (2023).[1][3][4] Compound Summary: 2-Nitroimidazole (Azomycin).[1] National

Library of Medicine.[1] Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13147601?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

